2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a thioxo group, as well as an acetamide moiety attached to an ethoxyphenyl group. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the pyrimidine intermediate with sulfur-containing reagents under controlled conditions.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with Ethoxyphenyl Group: The final step involves the substitution of the pyrimidine ring with an ethoxyphenyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, enzyme inhibition, and receptor binding. It is used in assays to study its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular basis of diseases. It is used in chemical biology to elucidate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects on cancer cells. Additionally, the compound’s ability to modulate receptor activity can result in anti-inflammatory and antiviral effects.
Comparison with Similar Compounds
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can be compared with other pyrimidine derivatives, such as:
Methotrexate: A well-known anticancer and immunosuppressive drug that inhibits dihydrofolate reductase.
Pemetrexed: Another anticancer agent that targets multiple enzymes involved in folate metabolism.
5-Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase.
The uniqueness of this compound lies in its specific structural features, such as the thioxo group and the ethoxyphenyl substitution, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCLMFYMIJTEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.